![molecular formula C25H24ClN5O2S B2400585 2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 894255-96-0](/img/structure/B2400585.png)
2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
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Description
The compound “2-[(3-chloro-2-methylphenyl)amino]-N-(2-cyclohex-1-en-1-ylethyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide” has a molecular formula of C25H24ClN5O2S . It is also known by other names such as “2-(3-chloro-2-methylanilino)-N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide” and has a PubChem CID of 16022563 .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C25H24ClN5O2S/c1-15-19(26)8-5-9-20(15)28-24-30-31-23(33)18-11-10-17(14-21(18)29-25(31)34-24)22(32)27-13-12-16-6-3-2-4-7-16/h5-6,8-11,14H,2-4,7,12-13H2,1H3,(H,27,32)(H,28,30)" . This string represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 494.0 g/mol . It has a computed XLogP3-AA value of 5.3 , which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the compound is 493.1339239 g/mol .Scientific Research Applications
- The compound’s quinazoline core and thiadiazole ring make it an interesting candidate for cancer research. Researchers have investigated its potential as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells .
- The cyclohexenyl group in the structure hints at possible anti-inflammatory effects. Some studies have explored its ability to modulate inflammatory pathways, potentially making it useful in conditions like rheumatoid arthritis or inflammatory bowel diseases. Further research is needed to validate these findings .
- The compound’s unique combination of aromatic rings and amine groups suggests potential neuroprotective properties. Researchers have investigated its ability to mitigate oxidative stress, reduce neuroinflammation, and protect neurons from damage. These findings could have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- The trifluoromethyl-substituted pyridine moiety may contribute to antimicrobial effects. Studies have explored its activity against bacteria, fungi, and even some drug-resistant strains. Investigating its mechanism of action and optimizing its structure could lead to novel antimicrobial agents .
- Chemists have utilized this compound as a building block in organic synthesis. Its functional groups allow for diverse modifications, making it valuable for creating libraries of potential drug candidates. Medicinal chemists can explore its derivatives for specific biological targets .
- The compound’s boronic acid functionality has applications in Suzuki-Miyaura cross-coupling reactions. Researchers have employed it as a boron source for coupling with aryl halides, enabling the synthesis of complex molecules. Its stability and reactivity make it a useful reagent in organic chemistry .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Organic Synthesis and Medicinal Chemistry
Boron-Based Reagents and Cross-Coupling Reactions
properties
IUPAC Name |
2-(3-chloro-2-methylanilino)-N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2S/c1-15-19(26)8-5-9-20(15)28-24-30-31-23(33)18-11-10-17(14-21(18)29-25(31)34-24)22(32)27-13-12-16-6-3-2-4-7-16/h5-6,8-11,14H,2-4,7,12-13H2,1H3,(H,27,32)(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMQSDJMBDSHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCCC5=CCCCC5)N=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chloro-2-methylphenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
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